molecular formula C12H10N4O5S B3897770 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate

Cat. No. B3897770
M. Wt: 322.30 g/mol
InChI Key: VPZPFFUOYCBCHM-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole ring is substituted with a methyl group and an amino group that is further connected to a 2-oxoethyl group and a 4-nitrobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,3,4-thiadiazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule . The presence of the nitro group on the benzoate moiety could introduce some polarity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the amino group could potentially undergo reactions with electrophiles, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the nitro group could increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The 1,3,4-thiadiazole moiety is a common feature in many pharmacologically active compounds .

Future Directions

Future research could explore the potential applications of this compound, particularly if the 1,3,4-thiadiazole moiety confers any beneficial properties. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5S/c1-7-14-15-12(22-7)13-10(17)6-21-11(18)8-2-4-9(5-3-8)16(19)20/h2-5H,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPFFUOYCBCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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